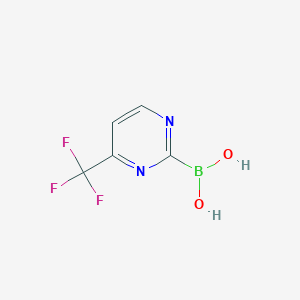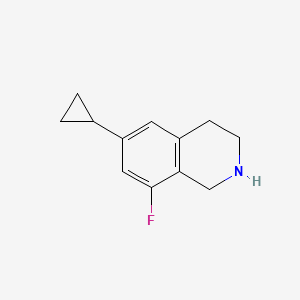
(S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. It features an aziridine ring, which is a three-membered nitrogen-containing ring, and a carboxylate group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate typically involves the reaction of aziridine with a suitable carboxylating agent. One common method is the reaction of aziridine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce alcohols. Substitution reactions can lead to a variety of amine derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and drug development.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.
N-Boc-aziridine: Similar structure but without the carboxylate group.
Aziridine-2-carboxamide: Contains an amide group instead of a carboxylate.
Uniqueness
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate is unique due to the presence of both the aziridine ring and the carboxylate group, which provide a combination of reactivity and stability. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H12NO4- |
|---|---|
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/p-1/t5-,9?/m0/s1 |
Clave InChI |
IMJKDYRGASHUBX-GXRJOMEUSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


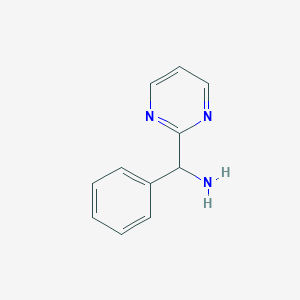
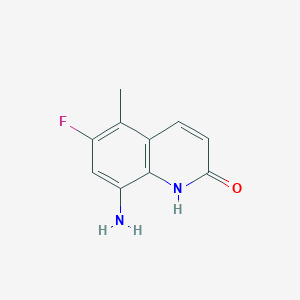
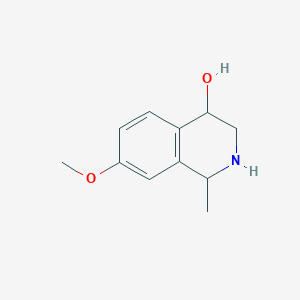


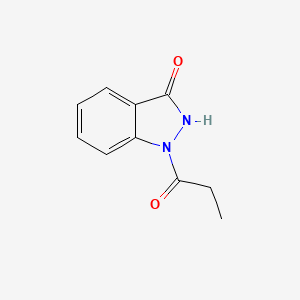
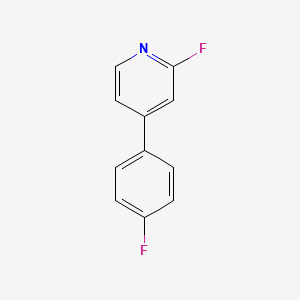
![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)

![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)


